

# reducing off-target effects PHA-680626 kinase panels

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Compound Focus: PHA-680626

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## FAQ: PHA-680626 Kinase Inhibitor Profile

**Q1: What are the primary known targets of PHA-680626?** PHA-680626 is a multi-kinase inhibitor. The table below summarizes its key known targets and associated functions based on the available literature.

Table 1: Primary Kinase Targets of PHA-680626

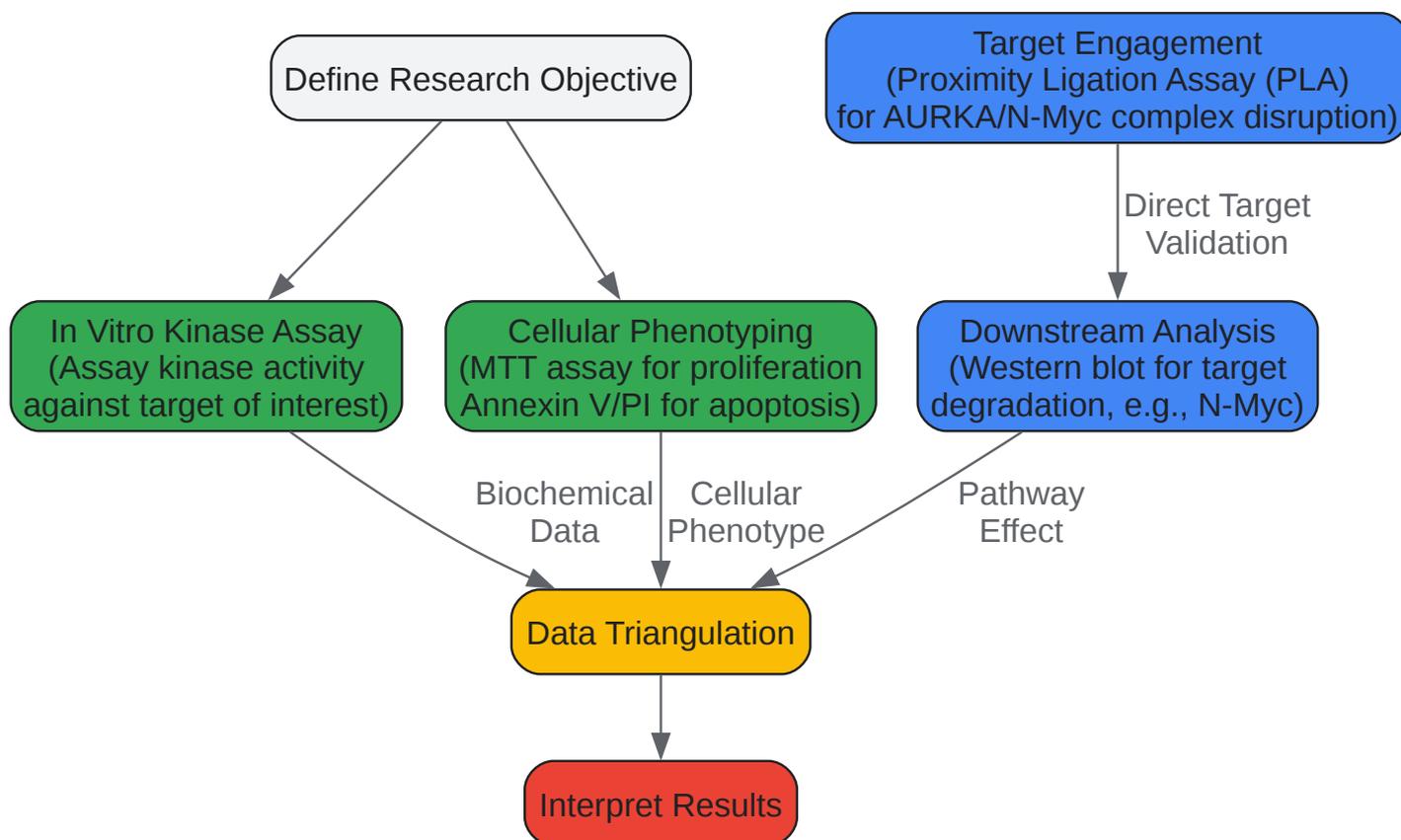
Kinase Target	Reported IC50 / Efficacy	Known Biological Context	Citation
Aurora-A (AURKA)	99 nM (IC50)	Binds ATP-site; induces conformational changes to disrupt AURKA/N-Myc complex (amphosteric inhibitor).	[1]
Bcr-Abl	Inhibits proliferation of Bcr-Abl+ cell lines (IC50 ~0.22-1.84 $\mu$ M); active against Imatinib-resistant mutants (except T315I).	Shows anti-proliferative and pro-apoptotic activity in CML models.	[2]
Other Aurora Kinases	Described as a "PAN" Aurora kinase inhibitor.	Contributes to anti-mitotic effects.	[1]

**Q2: What strategies can be used to manage its off-target effects?** Since a full off-target profile is not available, the following general strategies for kinase inhibitor research are recommended:

- **Use the Lowest Effective Concentration:** Determine the minimum concentration required for the desired phenotypic effect (e.g., anti-proliferation, apoptosis) in your specific model system. Using high concentrations can amplify off-target effects [2].
- **Employ Rigorous Counter-Screening:** If your research focuses on Aurora kinase inhibition, include specific assays to monitor the activity of other known targets like Bcr-Abl to deconvolve the observed effects.
- **Utilize Structural Information:** The crystal structure of Aurora-A in complex with **PHA-680626** is available (PDB ID: **2J4Z**). This can be used for *in silico* docking studies to predict potential interactions with other kinases [1] [3].

## Experimental Workflow for Specificity Assessment

For researchers aiming to characterize the effects of **PHA-680626** in their own systems, the following workflow provides a methodological approach.



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#### Associated Experimental Protocols:

- **Target Engagement (Proximity Ligation Assay - PLA):** This method is explicitly cited for visualizing the disruption of the AURKA/N-Myc complex by **PHA-680626** in MYCN-overexpressing cells [1].
- **Cellular Proliferation (MTT Assay):** Used to determine the anti-proliferative IC50 values of **PHA-680626** in various leukemic cell lines, differentiating between Bcr-Abl positive and negative lines [2].
- **Apoptosis Detection (Annexin V/Propidium Iodide Staining):** Flow cytometry with these markers can confirm the pro-apoptotic activity of **PHA-680626**, as referenced in the literature [2].

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## References

1. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]
2. PHA-680626 exhibits anti-proliferative and pro-apoptotic ... [sciencedirect.com]
3. 2J4Z: Structure of Aurora-2 in complex with PHA-680626 [rcsb.org]

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